4-Bromobenzo[b]thiophene-5-carbaldehyde
Description
Significance of Halogenated Benzo[b]thiophene Scaffolds in Modern Organic Synthesis
The benzo[b]thiophene moiety is a prominent heterocyclic skeleton found in numerous pharmaceuticals, natural products, and functional materials. researchgate.netrsc.org This scaffold is considered a "privileged structure" in drug discovery due to its wide range of biological activities. nih.gov The introduction of a halogen, such as bromine, onto this scaffold further enhances its synthetic utility. Halogenated benzo[b]thiophenes serve as critical precursors in cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds and the construction of elaborate molecules. nbinno.com
The inherent biological activity of the benzo[b]thiophene core is diverse, with derivatives exhibiting anti-inflammatory, antimicrobial, anticancer, and cognition-enhancing properties. rsc.orgnih.govnih.gov Pharmaceutical agents like raloxifene (B1678788) (used for osteoporosis), zileuton (B1683628) (an anti-asthma drug), and sertaconazole (B158924) (an antifungal agent) all contain the benzo[b]thiophene structure, underscoring its therapeutic importance. rsc.orgwikipedia.org Consequently, halogenated versions like 4-bromobenzo[b]thiophene (B1340190) are sought-after intermediates for synthesizing new therapeutic agents and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs). nbinno.com
Historical Context and Evolution of Benzo[b]thiophene-Carbaldehyde Chemistry
The chemistry of benzo[b]thiophene-carbaldehydes, which are aldehydes derived from benzo[b]thiophene, has evolved significantly with the advancement of synthetic methodologies. Benzo[b]thiophene itself is a naturally occurring aromatic compound found in petroleum-related deposits like lignite (B1179625) tar. wikipedia.org The synthesis of its derivatives has been a subject of extensive research.
Early methods for creating the benzo[b]thiophene core often resulted in substituted versions of the molecule. wikipedia.org The formylation of the benzo[b]thiophene scaffold, to introduce a carbaldehyde group (-CHO), is a key transformation. Benzo[b]thiophene-2-carbaldehyde, for instance, is commonly prepared by the formylation of benzo[b]thiophene using dimethylformamide (DMF) or by the oxidation of the corresponding alcohol. mdpi.com An expedient one-pot synthesis has also been developed starting from methylthiobenzene. mdpi.com
Various isomers of benzo[b]thiophene-carbaldehyde exist, including the 2-carbaldehyde, 3-carbaldehyde, and 4-carbaldehyde, each with its own synthetic routes and chemical properties. mdpi.comnih.govnih.gov The synthesis of the parent 4-bromobenzo[b]thiophene, the precursor to the title compound, can be achieved through a multi-step process starting from 2-bromo-6-fluorobenzaldehyde (B104081), involving reactions like etherification and a Wittig reaction, avoiding high-temperature conditions of older methods. google.com The presence of the aldehyde group provides a reactive handle for further chemical modifications, such as the formation of chalcones, which have been studied for their potential to inhibit cholinesterases. nih.gov
Research Trajectories and Future Prospects for 4-Bromobenzo[b]thiophene-5-carbaldehyde
The future research involving this compound is intrinsically linked to the broader applications of functionalized benzo[b]thiophenes. Given its structure, the compound is a prime candidate for use in the synthesis of novel, bioactive molecules and advanced materials.
One major trajectory is in medicinal chemistry. The benzo[b]thiophene scaffold is a key component in drugs like the antipsychotic Brexpiprazole, for which 4-bromobenzo[b]thiophene is a critical precursor. nbinno.com Researchers are actively designing new benzo[b]thiophene derivatives as potential anticancer agents, such as those targeting the RhoA/ROCK pathway to inhibit tumor metastasis. nih.gov The dual functionality of this compound—the bromine for cross-coupling and the aldehyde for condensation or derivatization—allows for the creation of diverse molecular libraries for screening against various diseases. For example, benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of enzymes relevant to Alzheimer's disease. nih.gov
In materials science, benzo[b]thiophene-based compounds are utilized in the development of organic semiconductors and OLEDs. researchgate.netnbinno.com The defined structure of this compound can be exploited to build well-ordered organic materials with specific electronic properties. The continued exploration of this and similar molecules as building blocks will likely lead to the discovery of new pharmaceuticals and innovative organic materials.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-benzothiophene-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-9-6(5-11)1-2-8-7(9)3-4-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFMNFWJIBYYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C(=C1C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromobenzo B Thiophene 5 Carbaldehyde
Strategies for Constructing the Benzo[b]thiophene Core
The formation of the central benzo[b]thiophene ring system is the foundational step in the synthesis of 4-Bromobenzo[b]thiophene-5-carbaldehyde. Methodologies for its construction can be broadly categorized into two main approaches: the cyclization of acyclic precursors to form the bicyclic system and the functionalization of a pre-existing benzo[b]thiophene scaffold.
Cyclization Approaches to Benzo[b]thiophene Ring Systems
The de novo synthesis of the benzo[b]thiophene core offers a powerful means to introduce substitution patterns that might be difficult to achieve through functionalization of the parent heterocycle. A variety of cyclization strategies have been developed to this end.
One prominent method involves the electrophilic cyclization of o-alkynyl thioanisoles . This approach has been utilized to prepare a range of 2,3-disubstituted benzo[b]thiophenes. nih.gov The reaction proceeds by treating the o-alkynyl thioanisole (B89551) with an electrophile, which triggers a cyclization cascade to form the benzo[b]thiophene ring. Various electrophiles, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and sources of electrophilic sulfur, have been successfully employed. nih.gov A notable advancement in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which allows for the introduction of a thiomethyl group at the 3-position under mild conditions. nih.gov The versatility of this method is demonstrated by its tolerance of a wide array of functional groups on the alkyne substituent. nih.gov
Transition-metal-free methods provide an environmentally benign alternative for the synthesis of benzo[b]thiophenes. One such strategy involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S). nih.gov This process proceeds via a direct SNAr-type reaction, followed by cyclization and dehydrogenation to yield the aromatic benzo[b]thiophene core. nih.gov The efficiency of this reaction is influenced by the nature of the halogen and the electronic properties of the substituents on the benzene (B151609) ring. nih.gov
Another innovative approach utilizes aryne chemistry . Substituted benzo[b]thiophenes can be synthesized in a one-step intermolecular reaction from o-silylaryl triflates and alkynyl sulfides. rsc.org This method demonstrates good functional group tolerance and provides access to complex derivatives that are otherwise challenging to prepare. rsc.org
A further example of cyclization involves the reaction of 3-bromophenol (B21344) with 2-bromo-1,1-dimethoxyethane (B145963) to form 1-Bromo-3-(2,2-dimethoxyethylthio)benzene, which is then cyclized using polyphosphoric acid (PPA) to yield 4-bromobenzo[b]thiophene (B1340190). guidechem.com
| Starting Material(s) | Reagents and Conditions | Product | Key Features | Reference(s) |
| o-Alkynyl thioanisoles | Electrophile (e.g., I₂, Br₂, NBS, sulfonium (B1226848) salt) | 2,3-Disubstituted benzo[b]thiophenes | Versatile, tolerates various functional groups | nih.gov |
| o-Halovinylbenzenes | K₂S, DMF, 140 °C | 2-Substituted benzo[b]thiophenes | Transition-metal-free, efficient | nih.gov |
| o-Silylaryl triflates, Alkynyl sulfides | CsF, acetonitrile | Substituted benzo[b]thiophenes | One-step, good functional group tolerance | rsc.org |
| 3-Bromophenol, 2-Bromo-1,1-dimethoxyethane | 1. K₂CO₃, DMF; 2. PPA, chlorobenzene | 4-Bromobenzo[b]thiophene | Stepwise construction and cyclization | guidechem.com |
| 2-Bromo-6-fluorobenzaldehyde (B104081), Chloromethylmercaptan | 1. K₂CO₃, acetone (B3395972); 2. Triphenylphosphine (B44618), toluene (B28343); 3. Base | 4-Bromobenzo[b]thiophene | Wittig-type cyclization | google.com |
Functionalization of Pre-formed Benzo[b]thiophene Scaffolds
An alternative to de novo synthesis is the direct functionalization of a pre-existing benzo[b]thiophene ring. This approach is often more step-economical if the desired substitution pattern can be achieved with high regioselectivity. For instance, palladium-catalyzed intramolecular oxidative C-H functionalization/arylthiolation of enethiolate salts has been developed as a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov This method is compatible with a diverse range of substituents at various positions of the benzo[b]thiophene scaffold. nih.gov
Regioselective Introduction of the Formyl (–CHO) Group at the C-5 Position
The introduction of a formyl group at a specific position on the benzo[b]thiophene ring is a critical transformation. The directing effects of existing substituents play a crucial role in determining the outcome of electrophilic formylation reactions.
Vilsmeier-Haack Formylation Methodologies and Adaptations
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The resulting electrophilic iminium species then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org
For benzo[b]thiophene, electrophilic attack generally occurs preferentially at the C3 (β) position. However, the presence of other substituents can alter this regioselectivity. In the case of 4-methoxybenzo[b]thiophene, Vilsmeier-Haack formylation has been shown to yield the 7-formyl derivative, demonstrating that substitution on the benzene ring can direct the incoming electrophile to that ring. For the synthesis of the target molecule, starting with 4-bromobenzo[b]thiophene, the bromine atom is a deactivating, ortho, para-director. The formyl group is a deactivating, meta-director. Therefore, the position of formylation will depend on the relative directing strengths of the existing substituents.
Alternative Formylation Strategies for Benzo[b]thiophene Derivatives
Beyond the Vilsmeier-Haack reaction, several other formylation methods can be considered for benzo[b]thiophene derivatives.
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). commonorganicchemistry.comwikipedia.org This method is effective for electron-rich aromatic compounds. wikipedia.org For instance, benzo[b]thiophene itself is formylated at the 3-position under these conditions. rsc.org
The Duff reaction provides another route to aromatic aldehydes, using hexamine as the formyl source. wikipedia.org This reaction is typically effective for highly activated aromatic rings, such as phenols, and directs formylation to the ortho position. wikipedia.org
Lithiation followed by formylation is a powerful and versatile strategy. commonorganicchemistry.com This involves the deprotonation of the aromatic ring using a strong base, such as n-butyllithium, to generate an organolithium species. This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF. commonorganicchemistry.com An alternative to direct deprotonation is lithium-halogen exchange, which can be particularly useful for substrates bearing a halogen atom. commonorganicchemistry.com This approach could be highly relevant for the formylation of 4-bromobenzo[b]thiophene.
Selective Bromination at the C-4 Position on Benzo[b]thiophene Derivatives
The introduction of a bromine atom at the C-4 position of the benzo[b]thiophene ring requires careful consideration of the directing effects of the substituents already present on the ring. In an electrophilic aromatic substitution reaction on an unsubstituted benzo[b]thiophene, the substitution occurs preferentially at the C3 position.
If one starts with benzo[b]thiophene-5-carbaldehyde, the formyl group is a deactivating and meta-directing group. Therefore, electrophilic bromination would be expected to occur at the C4 or C6 positions, which are meta to the formyl group. The electronic nature of the thiophene (B33073) ring would likely influence the selectivity between these two positions.
Conversely, if the starting material is 4-bromobenzo[b]thiophene, the bromine atom is a deactivating but ortho, para-directing substituent. libretexts.org Electrophilic attack would be directed to the positions ortho and para to the bromine atom. The para position (C7) and one of the ortho positions (C5) are on the benzene ring, while the other ortho position (C3) is on the thiophene ring. The inherent reactivity of the benzo[b]thiophene ring system, which favors substitution at the 3-position, would compete with the directing effect of the bromine atom.
A plausible synthetic route to 4-bromobenzo[b]thiophene involves the reaction of benzo[b]thiophene with hydrogen peroxide and sodium bromide in acetic acid. chemicalbook.com
| Starting Material | Reagents and Conditions | Product | Key Features | Reference(s) |
| 4-Methoxybenzo[b]thiophene | Vilsmeier-Haack Reagent | 7-Formyl-4-methoxybenzo[b]thiophene | Demonstrates directing effects on the benzene ring | |
| Benzo[b]thiophene | Dichloromethyl butyl ether, TiCl₄ | 3-Formylbenzo[b]thiophene | Rieche formylation example | rsc.org |
| Aromatic compounds | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | Formylated aromatic compounds | General Rieche formylation | commonorganicchemistry.comwikipedia.org |
| Phenols | Hexamine, acid | ortho-Formylphenols | Duff reaction for activated rings | wikipedia.org |
| Aromatic compounds | 1. Organolithium or LDA; 2. DMF | Formylated aromatic compounds | Lithiation-formylation strategy | commonorganicchemistry.com |
| Benzo[b]thiophene | H₂O₂, NaBr, Acetic Acid | 4-Bromobenzo[b]thiophene | Direct bromination of the parent heterocycle | chemicalbook.com |
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic substitution is a fundamental process for the functionalization of aromatic rings. In the case of the benzo[b]thiophene scaffold, the reaction mechanism involves the attack of an electrophile on the π-electron system to form a resonance-stabilized carbocation known as an arenium ion or σ-complex. nih.gov The regioselectivity of this substitution is influenced by the inherent electronic properties of the heterocyclic system and the nature of any pre-existing substituents.
The benzo[b]thiophene ring system contains two rings with different reactivities: the electron-rich thiophene ring and the benzene ring. Generally, electrophilic attack occurs preferentially on the thiophene moiety, typically at the 2- or 3-position. However, substitution on the benzene ring can be achieved, often after the more reactive sites on the thiophene ring are blocked or under specific reaction conditions that favor benzene ring substitution.
For instance, the bromination of 2,3-dibromobenzo[b]thiophene (B1294826) with bromine in either chloroform (B151607) or acetic acid yields the 2,3,6-tribromo-derivative, demonstrating that electrophilic attack can be directed to the 6-position of the benzene ring. researchgate.net Similarly, studies on the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one show that the position of bromination can be controlled by the choice of solvent; reaction in aqueous acetic acid favors substitution at the 2-position, while using ether as a solvent leads to the 5-bromo derivative. rsc.org These examples underscore that achieving selective bromination at the 4-position requires careful consideration of the substrate and reaction conditions.
The direct bromination of unsubstituted benzo[b]thiophene to yield 4-bromobenzo[b]thiophene is challenging due to the higher reactivity of other positions. Therefore, synthetic strategies often rely on building the brominated benzene ring first and then constructing the thiophene ring, or using directing group strategies to control the regioselectivity.
Directed Bromination and Controlled Halogenation Approaches
To overcome the regioselectivity challenges of standard electrophilic substitution, directed bromination and controlled halogenation methods are employed. A prominent strategy in this regard is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) present on the aromatic ring. The DMG, typically a Lewis basic functional group (e.g., amide, methoxy, or sulfoxide), coordinates to a strong organolithium base, such as n-butyllithium. wikipedia.orgbaranlab.org This coordination facilitates the deprotonation of the proton at the adjacent ortho position, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to install a bromine atom exclusively at the targeted ortho position. nih.govuwindsor.ca
In the context of synthesizing 4-bromobenzo[b]thiophene derivatives, a hypothetical DoM strategy could involve placing a suitable DMG at the 5-position of the benzo[b]thiophene ring. This would direct lithiation to the 4-position, and subsequent reaction with an electrophilic bromine source would yield the desired 4-bromo product.
Another powerful approach involves combined ortho-lithiation and halocyclization strategies. Research has demonstrated an efficient synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes starting from N,N-diethyl O-3-halophenylcarbamates. researchgate.net The key steps are a DoM reaction to introduce a sulfanyl (B85325) group ortho to the carbamate, followed by an electrophilic cyclization to construct the thiophene ring, with the halogen atom precisely positioned. researchgate.netnih.gov Such multi-step, controlled sequences are often necessary to build complex, regioselectively substituted benzo[b]thiophenes.
Integrated Multi-Step Synthesis of this compound
The synthesis of the target molecule, this compound, is not typically achieved in a single step but through a carefully planned multi-step sequence. This approach allows for the precise installation of the bromo and carbaldehyde functionalities at the desired 4- and 5-positions, respectively. A logical and common pathway involves the initial synthesis of the 4-bromobenzo[b]thiophene core, followed by the introduction of the carbaldehyde group.
Sequence of Functional Group Introductions and Interconversions
A plausible synthetic route commences with the construction of the 4-bromobenzo[b]thiophene intermediate, which is then subjected to formylation.
Step 1: Synthesis of 4-Bromobenzo[b]thiophene
One documented method starts from 2-bromo-6-fluorobenzaldehyde. google.com This precursor undergoes a series of reactions to build the fused thiophene ring. The process involves:
Etherification: Reaction of 2-bromo-6-fluorobenzaldehyde with a methyl mercaptan derivative (like chloromethyl methyl sulfide) in the presence of a base to form a thioether intermediate.
Wittig Reaction and Cyclization: The thioether intermediate is then treated with triphenylphosphine to form a phosphonium (B103445) salt. Subsequent intramolecular Wittig reaction, often promoted by a base, leads to the closure of the thiophene ring, yielding the 4-bromobenzo[b]thiophene core. google.com This method avoids harsh high-temperature conditions often found in other cyclization procedures. google.com
Step 2: Formylation of 4-Bromobenzo[b]thiophene
With the 4-bromobenzo[b]thiophene intermediate in hand, the next step is the introduction of the carbaldehyde group at the 5-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org
The reaction proceeds via electrophilic aromatic substitution, where the electrophilic Vilsmeier reagent attacks the benzo[b]thiophene ring. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. chemistrysteps.comwikipedia.org The substitution pattern of the starting material influences the position of formylation. In the case of 4-bromobenzo[b]thiophene, the bromine atom at C4 is an ortho-, para-director, while the sulfur atom of the thiophene ring also directs substitution. The Vilsmeier-Haack formylation of a related compound, 6,7-dihydrobenzo[b]thiophen-4(5H)-one, has been shown to produce the 5-formyl derivative, indicating the feasibility of formylation at the C5 position in this system. rsc.org
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of each step in a multi-step synthesis is highly dependent on the optimization of reaction parameters.
For the synthesis of the 4-bromobenzo[b]thiophene intermediate from 2-bromo-6-fluorobenzaldehyde, specific conditions have been outlined to maximize yield and purity. google.com The etherification step, for example, can be optimized by selecting appropriate solvents and bases. The use of acetone as a solvent and potassium carbonate as the base at a mild temperature of 30-35°C for 4 hours has been reported to be effective. google.com The subsequent cyclization step via the Wittig reaction is optimized by controlling the temperature, with reaction temperatures between 100°C and 110°C in toluene for 4 hours providing good results. google.com
Table 1: Optimized Reaction Conditions for the Synthesis of 4-Bromobenzo[b]thiophene This interactive table summarizes the optimized parameters for the key steps in the synthesis of the 4-bromobenzo[b]thiophene intermediate.
| Step | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Ref |
|---|---|---|---|---|---|---|
| 1. Etherification | 2-bromo-6-fluorobenzaldehyde, Chloromethyl methyl sulfide | Acetone | K₂CO₃ | 30-35 | 4 | google.com |
| 2. Cyclization | 2-(methylthiomethyl)-6-bromobenzaldehyde, Triphenylphosphine | Toluene | Base | 100-110 | 4 | google.com |
For the Vilsmeier-Haack formylation step, optimization is crucial for achieving high regioselectivity and yield. Key parameters include:
Reagent Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent (DMF/POCl₃) is critical. An excess of the reagent may be required to drive the reaction to completion, but can also lead to side products.
Temperature: The reaction is often started at low temperatures (e.g., 0°C) during the addition of reagents and then allowed to warm to room temperature or heated to ensure the reaction completes. The optimal temperature profile minimizes decomposition and side reactions.
Solvent: While DMF often serves as both a reagent and a solvent, an inert co-solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can be used, especially for larger-scale reactions, to improve handling and temperature control.
Reaction Time: The reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion of the starting material to the desired product.
Green Chemistry Principles and Sustainable Synthetic Routes in Benzo[b]thiophene Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzo[b]thiophenes to minimize environmental impact and improve safety and efficiency. organic-chemistry.org
One significant advancement is the development of environmentally benign electrophilic halocyclization reactions. For example, 3-halo-substituted benzo[b]thiophenes can be synthesized using sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate, with ethanol (B145695) serving as a green, renewable solvent. nih.gov This method avoids the use of more hazardous traditional halogenating agents and chlorinated solvents. nih.gov
Electrochemical synthesis represents another sustainable approach. An electrochemical method for producing C-3 sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles has been developed that operates under oxidant- and catalyst-free conditions, offering a green alternative to traditional methods that often require metal catalysts and harsh oxidants. organic-chemistry.org
Photocatalysis is also emerging as a powerful green tool. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible green light and an organic dye catalyst (eosin Y), provides a regioselective route to substituted benzo[b]thiophenes under mild conditions. organic-chemistry.org Furthermore, synthetic strategies that are metal- and solvent-free, such as iodine-catalyzed cascade reactions of thiophenols with alkynes, represent highly economical and green transformations for accessing the benzo[b]thiophene core. organic-chemistry.org These sustainable methods reduce waste, avoid toxic reagents, and often operate with higher energy efficiency, aligning with the core tenets of green chemistry.
Chemical Reactivity and Transformation Pathways of 4 Bromobenzo B Thiophene 5 Carbaldehyde
Reactions Involving the Formyl (–CHO) Moiety
The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. libretexts.org This reactivity is central to numerous classical and modern organic transformations.
Nucleophilic Additions and Condensation Reactions
The primary reaction pathway for the formyl group involves nucleophilic addition, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol or participate in subsequent elimination steps, as seen in condensation reactions.
Condensation reactions, such as the formation of imines (Schiff bases), are common for aldehydes. For instance, 4-Bromobenzo[b]thiophene-5-carbaldehyde can react with primary amines, like anilines, in the presence of an acid catalyst to form the corresponding imine. This transformation proceeds via the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. An analogous reaction has been demonstrated where 3-bromothiophene-2-carbaldehyde reacts with 4-bromo-2-methylaniline (B145978) in glacial acetic acid to produce the (E)-imine in excellent yield. nih.gov Similarly, aldol-type condensation reactions can occur with enolates or other carbon nucleophiles, extending the carbon framework at the C-5 position. rsc.org These reactions typically involve the formation of a β-hydroxy aldehyde, which may subsequently dehydrate to yield an α,β-unsaturated aldehyde.
Reductions and Oxidations of the Aldehyde Group
The formyl group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the aldehyde to (4-bromobenzo[b]thiophen-5-yl)methanol can be achieved using common reducing agents. Mild, selective reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, typically in an alcoholic solvent. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will also accomplish this reduction, followed by an aqueous workup to protonate the resulting alkoxide. youtube.com
Oxidation: The aldehyde can be oxidized to form 4-bromobenzo[b]thiophene-5-carboxylic acid. This can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. For substrates sensitive to harsh conditions, milder oxidants such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be employed, although they are more commonly used to stop the oxidation of primary alcohols at the aldehyde stage.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful method for converting the carbonyl group into a carbon-carbon double bond (C=C), effectively transforming the aldehyde into an alkene.
Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (phosphorane). organic-chemistry.orgmasterorganicchemistry.com The ylide, typically prepared by deprotonating a phosphonium (B103445) salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orglibretexts.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org These carbanions are generated by treating a phosphonate ester with a base. organic-chemistry.org The HWE reaction offers several advantages, including the use of weaker bases in some cases and the easy removal of the water-soluble dialkyl phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org A key feature of the HWE reaction with aldehydes is its high stereoselectivity, typically producing the (E)-alkene as the major product. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by elimination to form the alkene. wikipedia.org
Cross-Coupling Reactions at the C-4 Bromine Site
The carbon-bromine bond on the benzo[b]thiophene ring is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents at the C-4 position.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)–C(sp²) bonds. nih.govrsc.org It involves the palladium-catalyzed coupling of an organohalide, such as this compound, with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a base. nih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov This methodology has been successfully applied to bromo-substituted thiophene (B33073) aldehydes to synthesize various aryl-substituted derivatives. nih.govmdpi.com
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-thiophene Aldehydes This table is illustrative of typical conditions used for substrates similar to this compound, based on reported literature.
| Arylboronic Acid/Ester | Catalyst System (Catalyst/Base) | Solvent | Resulting Product Structure | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/Water | 4-Phenylbenzo[b]thiophene-5-carbaldehyde | nih.govmdpi.com |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/Water | 4-(p-tolyl)benzo[b]thiophene-5-carbaldehyde | mdpi.com |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/Water | 4-(3,5-dimethylphenyl)benzo[b]thiophene-5-carbaldehyde | mdpi.com |
| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | THF/Water | 4-(4-methoxyphenyl)benzo[b]thiophene-5-carbaldehyde | ysu.am |
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/Water | 4-(3-chloro-4-fluorophenyl)benzo[b]thiophene-5-carbaldehyde | nih.gov |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually a copper halide) and an amine base. wikipedia.orglibretexts.org This transformation is invaluable for synthesizing arylalkynes. In the context of this compound, the Sonogashira coupling would install an alkynyl substituent at the C-4 position. The reaction mechanism involves a palladium catalytic cycle similar to other cross-couplings, and a separate copper cycle that is believed to generate a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org
Table 2: Examples of Sonogashira Cross-Coupling Reactions This table is illustrative of typical conditions and reactants for the Sonogashira coupling of an aryl bromide like this compound.
| Terminal Alkyne | Catalyst System (Catalyst/Co-catalyst/Base) | Solvent | Resulting Product Structure | Reference |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF/DMF | 4-(Phenylethynyl)benzo[b]thiophene-5-carbaldehyde | wikipedia.orglibretexts.org |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / i-Pr₂NH | Toluene (B28343) | 4-((Trimethylsilyl)ethynyl)benzo[b]thiophene-5-carbaldehyde | nih.govyoutube.com |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | DMF | 4-(Hex-1-yn-1-yl)benzo[b]thiophene-5-carbaldehyde | wikipedia.orgresearchgate.net |
| Ethynylbenzene | Pd(PPh₃)₄ / CuI / Piperidine | DMF | 4-(Phenylethynyl)benzo[b]thiophene-5-carbaldehyde | libretexts.org |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful method for the formation of carbon-nitrogen (C-N) bonds. nih.gov This reaction is particularly useful for synthesizing arylamines from aryl halides. In the context of this compound, this strategy allows for the introduction of various nitrogen-containing moieties at the C4 position, leading to the formation of 4-amino-benzo[b]thiophene derivatives.
The general protocol for the Buchwald-Hartwig amination involves the reaction of the aryl bromide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govbeilstein-journals.org The selection of the catalyst system is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Commonly employed systems include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) as the palladium source, paired with bulky, electron-rich phosphine ligands like Xantphos or t-BuXPhos. nih.gov The choice of base, often a strong one like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (t-BuONa), is also critical for the catalytic cycle. nih.govbeilstein-journals.org
Research has demonstrated the successful application of Buchwald-Hartwig amination to various bromo-heterocycles, including benzo[b]thiophene derivatives. researchgate.net For instance, the coupling of substituted 3-bromobenzo[b]thiophenes with anilines and aminopyridines has been reported to proceed in moderate to high yields. While direct studies on this compound are less common in the provided literature, the established reactivity of the bromo-benzo[b]thiophene core suggests its suitability for such transformations. The aldehyde group is generally tolerant of these reaction conditions, allowing for its preservation for subsequent synthetic manipulations.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Substrates | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Bromobenzenes, Methyl 3-aminobenzo[b]thiophene-2-carboxylates | |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | N-protected 4-bromo-7-azaindoles, Amines | beilstein-journals.org |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | RT-110 | Aryl bromides, Heterocyclic amines | nih.gov |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond C-N bond formation, the bromine atom at the C4 position of this compound serves as a versatile handle for various other palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. researchgate.net These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. rsc.orgrsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an aryl halide. mdpi.com It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. For this compound, a Suzuki-Miyaura coupling would enable the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. A typical catalytic system consists of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) in a solvent mixture like dioxane/water. mdpi.comtubitak.gov.tr Studies on the related 4-bromothiophene-2-carbaldehyde have shown successful Suzuki couplings with various arylboronic acids, yielding 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com Similar reactivity is expected for the benzo[b]thiophene analogue. researchgate.net
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a dual catalytic system of palladium and copper(I) salts, along with a base such as an amine. organic-chemistry.orgresearchgate.net Applying the Sonogashira coupling to this compound would yield 4-alkynylbenzo[b]thiophene derivatives, which are valuable precursors for further transformations. The reaction conditions are generally mild, and the aldehyde functionality is expected to remain intact. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond at an sp² carbon. organic-chemistry.org This reaction is a powerful tool for the vinylation of aryl rings. mdpi.com The reaction of this compound with an alkene, catalyzed by a palladium complex in the presence of a base, would lead to the corresponding 4-vinylbenzo[b]thiophene derivative. The selectivity of the reaction often favors the trans isomer. organic-chemistry.org While high temperatures can be required, modern catalysts have enabled the reaction to proceed under milder conditions. mdpi.com
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, K₃PO₄ | High functional group tolerance, forms C(sp²)-C(sp²) bonds. |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Forms C(sp²)-C(sp) bonds, creates alkynylated aromatics. wikipedia.orgorganic-chemistry.org |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Forms C(sp²)-C(sp²) bonds, vinylation of aryl halides. organic-chemistry.orgthieme-connect.de |
Chemo- and Regioselective Transformations of Dual Functional Groups
The presence of both a bromo substituent and an aldehyde group on the benzo[b]thiophene scaffold introduces the challenge and opportunity of chemo- and regioselectivity. The ability to selectively react one functional group while leaving the other untouched is crucial for multi-step syntheses.
The different reactivity profiles of the C-Br bond and the C=O bond allow for selective transformations. Transition metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig, are highly specific for the C-Br bond, with the aldehyde group typically remaining unaffected under the reaction conditions. rsc.org This allows for the elaboration of the C4 position first.
Conversely, the aldehyde group can undergo a wide range of classical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine via condensation with a primary amine. nih.gov For example, reaction with 4-bromo-2-methylaniline in glacial acetic acid would lead to the formation of the corresponding imine, while the bromo group at C4 remains available for subsequent coupling reactions. nih.gov
The regioselectivity is inherently defined by the positions of the two functional groups. However, in di-halogenated systems, such as 4,5-dibromothiophene-2-carboxaldehyde, the electronic differences between the halogenated sites can be exploited for regioselective sequential couplings. nih.gov This principle suggests that if a second reactive site were introduced onto the this compound core, predictable, stepwise functionalization could be achieved.
Radical Reactions and Photochemical Transformations of Halogenated Benzo[b]thiophenes
While ionic, transition metal-catalyzed reactions are the most common transformations for this class of compounds, radical and photochemical pathways offer alternative synthetic routes. Halogenated aromatics, including bromobenzo[b]thiophenes, can participate in radical reactions. For instance, photocatalytic radical annulation processes have been reported for the synthesis of benzo[b]thiophenes. nih.gov
Photochemical transformations of halogenated thiophenes and benzo[b]thiophenes can lead to various outcomes. Irradiation can induce homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This highly reactive intermediate can then participate in a variety of reactions, such as hydrogen abstraction, cyclization, or reaction with other radical species. Iodine-promoted photocyclization of diaryl-substituted thiophenes is one such example of a synthetically useful photochemical process in this family of heterocycles. nih.gov While specific studies on the radical and photochemical reactivity of this compound are not detailed in the provided search results, the general principles of halogenated arene photochemistry suggest that such transformations are feasible and could provide access to novel molecular structures.
Derivatization Strategies for 4 Bromobenzo B Thiophene 5 Carbaldehyde
Synthesis of Novel Benzo[b]thiophene Systems via C-4 Modifications
The bromine atom at the C-4 position of 4-Bromobenzo[b]thiophene-5-carbaldehyde is a versatile anchor for introducing a variety of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, a Suzuki-Miyaura reaction with various aryl- or heteroarylboronic acids or their corresponding pinacol (B44631) esters can introduce a diverse range of aromatic substituents at the C-4 position. nih.govresearchgate.netmdpi.comresearchgate.net For instance, the coupling of 4-bromothiophene-2-carbaldehyde, a related analogue, with different arylboronic acids has been shown to proceed in moderate to excellent yields. nih.gov A similar reactivity is anticipated for the 5-carbaldehyde isomer. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a suitable solvent system like a toluene (B28343)/water or dioxane/water mixture. mdpi.com
Table 1: Representative Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids This table presents analogous reactions and typical conditions.
| Entry | Aryl Halide | Arylboronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | Good |
| 2 | 4-Bromothiophene-2-carbaldehyde | 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | Excellent |
| 3 | 5-Bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 55-80 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org This reaction would enable the introduction of various alkynyl groups at the C-4 position of the benzo[b]thiophene scaffold, which can serve as precursors for further transformations or as key components in materials with interesting photophysical properties. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst such as CuI, and an amine base like triethylamine.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. organic-chemistry.org It allows for the amination of aryl halides with a wide range of primary and secondary amines. Applying this reaction to this compound would provide access to a variety of 4-amino-substituted benzo[b]thiophene derivatives, which are of significant interest in medicinal chemistry. The choice of palladium catalyst and ligand is crucial for the success of this reaction, with common systems including a palladium precursor like Pd₂(dba)₃ and a phosphine (B1218219) ligand such as XPhos or SPhos.
Formation of Extended Conjugated Systems from the Formyl Group
The aldehyde functionality at the C-5 position is a gateway for extending the π-conjugated system of the benzo[b]thiophene core. This is particularly relevant for the development of organic materials for electronic and photonic applications, as well as for the synthesis of biologically active stilbene-like compounds. rsc.orgnih.govresearchgate.net
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These olefination reactions are classic methods for converting aldehydes into alkenes. The Wittig reaction utilizes a phosphonium (B103445) ylide, while the Horner-Wadsworth-Emmons (HWE) reaction employs a phosphonate (B1237965) carbanion. nih.gov The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. Both reactions can be used to introduce a variety of substituted vinyl groups at the C-5 position, leading to the formation of stilbene (B7821643) and its derivatives. The stereoselectivity of the alkene formation (E or Z) can often be controlled by the choice of reagents and reaction conditions.
Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.orgrsc.orgyoutube.comnih.gov This reaction can be used to introduce a variety of electron-withdrawing groups attached to a vinyl moiety at the C-5 position. For example, reaction with malononitrile (B47326) would yield a dicyanovinyl-substituted benzo[b]thiophene, a common structural motif in organic electronic materials.
Table 2: Examples of Formyl Group Derivatization This table presents analogous reactions and typical outcomes.
| Reaction | Aldehyde | Reagent | Product Type | Key Features |
|---|---|---|---|---|
| Wittig Reaction | Aromatic aldehyde | Phosphonium ylide | Stilbene derivative | Forms C=C bond |
| Horner-Wadsworth-Emmons | Aromatic aldehyde | Phosphonate carbanion | (E)-Alkene (typically) | Water-soluble byproduct |
| Knoevenagel Condensation | Aromatic aldehyde | Malononitrile | Dicyanovinyl arene | Base-catalyzed |
Multi-Component Reactions Incorporating this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates atoms from all starting materials. nih.govbiomedres.usresearchgate.netsemanticscholar.orgresearchgate.net The aldehyde functionality of this compound makes it an ideal candidate for various MCRs.
Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.govresearchgate.net These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Using this compound in a Biginelli reaction would lead to the synthesis of novel dihydropyrimidinones bearing the benzo[b]thiophene moiety.
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govresearchgate.netresearchgate.net This reaction is a powerful tool for the rapid generation of peptide-like α-acylamino amides. The incorporation of the this compound scaffold into an Ugi reaction would allow for the synthesis of a diverse array of complex molecules with potential biological applications.
Scaffold Diversification for Chemical Library Generation
The derivatization of the this compound scaffold at both the C-4 and C-5 positions provides an excellent platform for the generation of chemical libraries for high-throughput screening in drug discovery and materials science. acs.orgnih.govnih.govopen.ac.uknih.govmdpi.com
A combinatorial approach can be envisioned where a set of diverse building blocks are introduced at the C-4 position via cross-coupling reactions, followed by a second diversification step at the C-5 aldehyde. For example, a library of 4-arylbenzo[b]thiophene-5-carbaldehydes could be synthesized via Suzuki-Miyaura coupling. This library of aldehydes could then be subjected to a variety of reactions, such as reductive amination with a diverse set of amines, to generate a large and structurally diverse library of final compounds. The use of solid-phase synthesis or fluorous-tagging strategies can facilitate the purification of these libraries. acs.org
Applications of 4 Bromobenzo B Thiophene 5 Carbaldehyde and Its Derivatives in Advanced Chemical Research
Utilization as a Key Building Block in Complex Organic Synthesis
The reactivity of the bromo and aldehyde functionalities of 4-Bromobenzo[b]thiophene-5-carbaldehyde makes it an important intermediate in the construction of intricate molecular architectures.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.gov While direct synthesis of large PAHs from this compound is not extensively documented, its structure lends itself to the formation of polycyclic systems containing a thiophene (B33073) ring, often referred to as polycyclic aromatic heterocycles. The aldehyde group can undergo reactions like the Wittig reaction to form carbon-carbon double bonds, which can then be utilized in intramolecular cyclization reactions to build additional rings. masterorganicchemistry.comyoutube.comyoutube.comgaylordchemical.com For instance, a Wittig reaction with a suitable phosphonium (B103445) ylide could introduce a vinyl group, which could subsequently undergo an intramolecular Heck reaction or other cyclization methods to form a new fused ring.
Furthermore, the bromine atom is amenable to various cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds. nih.govtubitak.gov.trmdpi.comnih.govnih.govbeilstein-journals.org This allows for the connection of the benzothiophene (B83047) core to other aromatic systems, which can then be fused to create larger polycyclic structures. For example, a Suzuki coupling with an ortho-formylphenylboronic acid could be followed by an intramolecular cyclization to construct a new carbocyclic ring fused to the benzothiophene backbone. The synthesis of various substituted benzothiophenes often involves palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes with o-iodothioanisole derivatives.
Synthesis of Complex Bioactive Scaffolds
The benzothiophene core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. nih.govnih.gov Thiophene derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. masterorganicchemistry.comnih.gov The aldehyde functionality of this compound can be readily converted into other functional groups, such as imines, hydrazones, or alcohols, which are common features in bioactive molecules.
For example, condensation of the aldehyde with a substituted hydrazine (B178648) can lead to the formation of acylhydrazone derivatives. This class of compounds has been investigated for its antimicrobial activity, including against multidrug-resistant Staphylococcus aureus. semanticscholar.org Similarly, the aldehyde can be a starting point for the synthesis of more complex heterocyclic systems fused to the benzothiophene core, which are known to possess a variety of biological activities. The synthesis of novel heterocyclic compounds incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety has been shown to yield compounds with cytotoxic activity against cancer cell lines. nih.gov While direct use of this compound in these specific syntheses is not always documented, its analogous reactivity makes it a prime candidate for the generation of libraries of potential drug candidates. The synthesis of various benzothiophene derivatives with potential biological activities often starts from precursors like 3-chlorobenzo[b]thiophene-2-carboxyl chloride. nih.gov
Role in the Development of Functional Organic Materials
The extended π-system and the potential for functionalization make benzothiophene derivatives, including those derived from this compound, attractive components for a range of functional organic materials. nih.gov
Organic Semiconductors Research
Thiophene-based oligomers and polymers are among the most studied classes of organic semiconductors due to their excellent charge transport properties. bohrium.commdpi.comrsc.org The benzothiophene unit, with its fused ring system, provides a rigid and planar backbone that facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. Derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and investigated as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). mdpi.com
For instance, novel benzo[b]thiophene derivatives have been synthesized and characterized as the active layer in OFETs, demonstrating p-channel activity with mobilities up to 0.055 cm²/Vs and high on/off ratios. The aldehyde and bromo groups on this compound can be used to introduce various substituents that can tune the electronic properties and solid-state packing of the resulting materials, thereby optimizing their performance in electronic devices. For example, Suzuki coupling reactions can be employed to attach different aromatic groups, influencing the HOMO/LUMO energy levels and the morphology of the thin films. mdpi.com
| Compound Class | Key Synthetic Reaction | Application | Reference |
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | Stille/Suzuki Coupling | Organic Field-Effect Transistors (OFETs) | bohrium.commdpi.com |
| Dibenzothiophene (DBT) Derivatives | Stille Coupling | Organic Field-Effect Transistors (OFETs) | rsc.org |
| bohrium.comBenzothieno[3,2-b]benzothiophene (BTBT) Derivatives | Suzuki Coupling | Organic Field-Effect Transistors (OFETs) | mdpi.com |
Organic Light-Emitting Diode (OLED) Precursors
Benzothiophene derivatives have also found application as materials for organic light-emitting diodes (OLEDs). They can be utilized as hole-transporting materials or as part of the emissive layer. The high carrier mobility and suitable energy levels of benzothiophene-based compounds make them effective in facilitating the injection and transport of holes from the anode to the emissive layer, leading to improved device efficiency and stability.
Derivatives of bohrium.combenzothieno[3,2-b]benzothiophene have been investigated as the acceptor unit in thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. rsc.org These materials can be designed with a donor-acceptor-donor (D-A-D) structure to achieve a small singlet-triplet energy splitting, which allows for efficient harvesting of both singlet and triplet excitons for light emission. The aldehyde group of this compound can be transformed into various donor or acceptor moieties to tailor the photophysical properties of the resulting molecules for specific OLED applications.
| Material Type | Function in OLED | Key Feature | Reference |
| Benzothiophene Derivatives | Hole-Transporting Material | High carrier injection and transport capability | nih.gov |
| bohrium.comBenzothieno[3,2-b]benzothiophene-tetraoxide based TADF emitters | Emissive Layer | Donor-Acceptor-Donor (D-A-D) structure for efficient TADF | rsc.org |
Photoactive and Optoelectronic Materials Investigations
The photoresponsive nature of certain benzothiophene derivatives makes them candidates for photoactive and optoelectronic materials. For example, diarylethenes incorporating a benzothiophene unit have been synthesized and shown to exhibit photochromism, the reversible transformation between two isomers with different absorption spectra upon irradiation with light. nih.gov This property is of interest for applications in optical data storage, molecular switches, and smart windows.
The aldehyde group in this compound can be used to synthesize such photochromic molecules. For instance, it can be a precursor for creating a more complex heterocyclic system that forms one of the photo-switchable units in a diarylethene. While specific research on this compound in this context is limited, the general principle of using functionalized benzothiophenes to construct photoactive materials is well-established.
Chemo- and Biosensor Component Research
The inherent electronic and photophysical properties of the benzo[b]thiophene scaffold make it an attractive component in the design of chemo- and biosensors. Thiophene-based derivatives are recognized for their strong photoluminescence, making them suitable as fluorescence signaling units for the detection of various analytes. nih.gov The development of sensors often relies on mechanisms like Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Chelation-Enhanced Quenching (CHEQ) to produce a measurable signal upon interaction with a target molecule. nih.govrsc.org
While research may not focus on this compound itself, related benzo[b]thiophene structures serve as powerful demonstrators of the scaffold's potential. For instance, a fluorescent probe based on benzo[1,2-b:6,5-b']dithiophene-4,5-diamine (BDTA) has been successfully developed for the high-sensitivity detection of phosgene (B1210022) in both gas and solution phases. mdpi.comresearchgate.net The probe operates on the ICT principle; the reaction of the diamine with phosgene alters the electron-donating character of the substituent, leading to a blue shift in fluorescence and signal quenching. mdpi.com This system can detect phosgene at concentrations as low as 0.16 μM within 30 seconds. mdpi.comresearchgate.net
The functional groups on this compound provide a template for creating new sensors. The aldehyde group can be converted into a Schiff base or other chelating moieties designed to bind specific metal ions, while the bromo-position allows for the introduction of other functional or fluorogenic groups via cross-coupling chemistry. This dual functionality allows for the rational design of sophisticated sensors where analyte binding at one site modulates the fluorescence properties of a distal part of the molecule.
Application as a Core Scaffold in Medicinal Chemistry Research
The benzo[b]thiophene nucleus is a cornerstone in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals. consensus.appresearchgate.net Its planar, electron-rich structure facilitates binding to various biological targets like enzymes and receptors, while its polar nature can improve the pharmacokinetic profile of drug candidates. researchgate.net Consequently, derivatives of this compound are actively explored as core scaffolds for creating new therapeutic agents against a wide array of diseases, including cancer, microbial infections, and neurodegenerative disorders. researchgate.netmdpi.com
Design and Synthesis of Novel Pharmacological Scaffolds and Ligands
The synthetic tractability of this compound makes it an ideal starting point for generating diverse libraries of compounds for biological screening. The aldehyde and bromo-substituents are key reaction sites for building molecular complexity.
Key transformations for creating novel scaffolds include:
Schiff Base Formation: The aldehyde group readily condenses with primary amines, such as hydrazides, to form acylhydrazones. This approach was used to synthesize series of benzo[b]thiophene acylhydrazones that were screened for activity against multidrug-resistant Staphylococcus aureus. mdpi.com
Knoevenagel Condensation: Reaction of the aldehyde with active methylene (B1212753) compounds can introduce new ring systems or functional groups.
Suzuki and Stille Cross-Coupling: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, enabling the attachment of various aryl and heteroaryl groups. This is a standard method for creating derivatives with extended π-systems or specific substitution patterns designed to interact with biological targets. researchgate.net
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional groups for further derivatization, such as ester or ether formation.
An example of the scaffold's relevance is its connection to the atypical antipsychotic drug Brexpiprazole, for which 4-bromobenzo[b]thiophene (B1340190) is a critical precursor. consensus.app Furthermore, benzo[b]thiophene-based structures have been designed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation and survival. nih.gov
Table 1: Synthetic Reactions for Modifying the this compound Scaffold
| Position | Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |
|---|---|---|---|---|
| 5 | Aldehyde | Schiff Base Condensation | R-NH₂ (e.g., Hydrazides) | Imine/Acylhydrazone |
| 5 | Aldehyde | Wittig Reaction | Ylides (e.g., Ph₃P=CHR) | Alkene |
| 5 | Aldehyde | Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic Acid |
| 4 | Bromine | Suzuki Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted derivative |
| 4 | Bromine | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-substituted derivative |
| 4 | Bromine | Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted derivative |
Exploration of Structure-Activity Relationships (SAR) in Benzo[b]thiophene Derivatives (focused on synthetic modification)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. The benzo[b]thiophene scaffold is well-suited for SAR exploration due to the distinct chemical reactivity of its different positions. By systematically modifying the scaffold of compounds derived from this compound and assessing the impact on biological potency, researchers can develop optimized drug candidates.
For example, in the development of benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors, SAR studies revealed that the introduction of specific substituents at different positions dramatically influenced anticancer activity. nih.gov Similarly, in a study on antiangiogenic 2,3-difunctionalized benzo[b]thiophenes, modifications at these positions were critical for activity, with docking studies suggesting binding to the VEGFR2 receptor. nih.gov
Key areas of synthetic modification for SAR studies on this scaffold include:
Substitution on the Benzene (B151609) Ring: The bromine at C4 can be replaced with a variety of groups (alkyl, aryl, amino) to probe how steric and electronic properties in this region affect target binding.
Modification of the Aldehyde-Derived Group: The group installed at C5 can be altered to explore different interactions. For instance, in a series of benzo[b]thiophene-chalcone hybrids designed as cholinesterase inhibitors, the nature of the chalcone (B49325) moiety was systematically varied, revealing that these hybrids were generally more potent than their simpler benzothiophene precursors. nih.gov
Substitution on the Thiophene Ring: Although the starting material has a fixed substitution pattern, related studies show that modifications at the C2, C3, C6, and C7 positions are also crucial for modulating activity against targets like multidrug-resistant bacteria and various cancer pathways. mdpi.comnih.gov
These systematic modifications allow for the construction of a detailed SAR map, guiding the design of more potent and selective therapeutic agents.
Probe Synthesis for Biochemical and Mechanistic Investigations
Beyond direct therapeutic applications, derivatives of this compound are valuable for synthesizing molecular probes. These probes are designed to study biological processes, identify drug targets, or elucidate the mechanism of action of bioactive compounds. A common strategy involves conjugating the benzo[b]thiophene scaffold to a reporter molecule, such as a fluorophore.
A notable example is the creation of fluorescent STAT3 inhibitors by linking a benzo[b]thiophene 1,1-dioxide moiety to an N,N-diethyl-7-aminocoumarin fluorophore. nih.gov This conjugation resulted in a probe that not only retained its potent anticancer activity but also allowed for direct visualization of its accumulation within the mitochondria of cancer cells. Such probes are instrumental in confirming the subcellular localization and mechanism of action, demonstrating that the compound induces the mitochondrial apoptotic pathway. nih.gov
In another approach, fluorescent derivatives of benzo[b]thiophene have been linked to the amino acid alanine. researchgate.net This creates fluorescent amino acid analogues that can be incorporated into peptides or used to study amino acid transport and metabolism. The synthetic versatility of this compound, with its two distinct reactive sites, provides an excellent platform for developing such sophisticated biochemical tools. The aldehyde can be used to link to biomolecules, while the bromo-position can be functionalized with a fluorescent tag or a reactive group for covalent labeling.
Catalysis and Organocatalysis Applications
While the benzo[b]thiophene scaffold is frequently the target product of transition-metal-catalyzed synthesis, researchgate.netresearchgate.net its application as a ligand in catalysis is a more specialized area of research. The presence of the sulfur heteroatom and the extended π-system allows the benzo[b]thiophene core to coordinate with transition metals.
Ligand Design for Transition Metal Catalysis
The design of effective ligands is crucial for controlling the activity and selectivity of transition metal catalysts. Benzo[b]thiophene derivatives can be functionalized to act as ligands for various catalytic transformations. For example, Schiff base ligands have been synthesized from benzo[b]thiophene precursors, which then coordinate with metal ions like Ni(II) and Mn(II) to form octahedral complexes. rsc.org In these complexes, the metal ion is coordinated to the nitrogen of the azomethine group and the sulfur of the benzo[b]thiophene ring, demonstrating the scaffold's ability to participate in metal binding. rsc.org
While the primary application of these specific complexes was in biological screening, the underlying principle confirms the potential for designing benzo[b]thiophene-based catalysts. The aldehyde group of this compound is a key feature for creating such ligands, as it can be readily converted into chelating groups like imines or phosphines. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by replacing the bromine atom at the C4 position with various electron-donating or electron-withdrawing groups via cross-coupling reactions.
Studies on the interaction of benzo[b]thiophene with platinum-group metals during desulfurization processes also show that the molecule readily coordinates to metal centers, forming intermediates that facilitate the reaction. cdnsciencepub.com This inherent affinity for transition metals supports the potential for developing new catalytic systems based on this scaffold, although this remains a less explored field compared to its use in medicinal and materials chemistry.
Organocatalytic Systems Derived from Benzo[b]thiophene Structures
Organocatalysis has established itself as a powerful tool in modern synthetic chemistry, offering a green and efficient alternative to traditional metal-based catalysis. The integration of the benzo[b]thiophene scaffold into organocatalyst design is driven by the unique electronic and steric properties of this heterocyclic system. The sulfur atom and the fused aromatic ring can influence the catalyst's reactivity, stability, and stereoselectivity.
Recent research has demonstrated the potential of chiral organocatalysts derived from benzo[b]thiophene precursors in asymmetric synthesis. These catalysts are particularly effective in promoting reactions that lead to the formation of enantiomerically enriched products, which are of high value in the pharmaceutical and fine chemical industries.
A notable example involves the use of a quinine-derived bifunctional thiourea (B124793) catalyst for the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones. This reaction successfully yields polycyclic benzo[b]thiophene derivatives with high enantioselectivities (up to 97% ee) and in good yields (up to 93%). nih.govnih.gov The success of this catalytic system highlights the effective synergy between the benzo[b]thiophene moiety and the chiral scaffold of the organocatalyst. The reaction proceeds under mild conditions, and for certain substrates, the product can be easily purified through filtration, yielding enantiomeric excess greater than 99% on a larger scale. nih.govnih.gov
The development of such organocatalytic systems opens new avenues for the synthesis of complex, chiral molecules containing the benzo[b]thiophene core. These products are not only of academic interest but also hold potential as scaffolds for the discovery of new therapeutic agents and functional materials. The modular nature of organocatalyst synthesis allows for the fine-tuning of the catalyst structure to optimize performance for a variety of substrates and reaction types.
While the direct application of This compound in the synthesis of such organocatalysts is not yet extensively documented in publicly available research, its structure presents a versatile platform for future catalyst development. The bromo and carbaldehyde functionalities serve as handles for further chemical modifications, allowing for the attachment of various catalytically active groups and chiral auxiliaries. Future research in this area could unlock the full potential of this specific benzo[b]thiophene derivative in the ever-expanding field of organocatalysis.
Interactive Data Table: Performance of Benzo[b]thiophene-Derived Organocatalyst
| Catalyst System | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Quinine-derived bifunctional thiourea (5 mol%) | N-(benzo[b]thiophen-2-yl)-sulfonamide and 2-alkynyl cycloenone | Dihydrobenzothieno[2,3-b]pyridine derivatives | up to 93 | up to 97 | nih.govnih.gov |
| Quinine-derived bifunctional thiourea (10 mol%) | N-(benzo[b]thiophen-2-yl)-sulfonamide and 2-(phenylethynyl)cyclohex-2-en-1-one | Dihydrobenzothieno[2,3-b]pyridine derivative 3a | 80 | 85 | nih.gov |
Theoretical and Computational Investigations of 4 Bromobenzo B Thiophene 5 Carbaldehyde
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard tools for analyzing the electronic landscape of heterocyclic compounds like 4-Bromobenzo[b]thiophene-5-carbaldehyde.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G*, are used to optimize the molecular geometry and calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity.
For this compound, the benzo[b]thiophene core acts as a π-conjugated system. The presence of an electron-withdrawing bromine atom at the 4-position and a strongly electron-withdrawing carbaldehyde group at the 5-position is expected to significantly influence the electronic structure. These substituents would lower the energy of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a reduction in the HOMO-LUMO gap compared to the parent benzo[b]thiophene. This modification of the electronic structure is crucial for its potential applications in materials science and medicinal chemistry. nih.govmdpi.com
Computational studies on analogous donor-acceptor thiophene-based systems have shown that DFT calculations can reliably predict these electronic properties. nih.gov The analysis of the molecular orbital composition reveals the distribution of electron density. In this molecule, the HOMO is expected to be distributed primarily over the benzo[b]thiophene ring system, while the LUMO would likely have significant contributions from the carbaldehyde group, facilitating intramolecular charge transfer (ICT) upon electronic excitation. nih.gov
Table 1: Representative Calculated Electronic Properties for Thiophene-Based D-π-A Systems (Note: This table presents data for analogous compounds to illustrate typical computational outputs, as direct data for the title compound is not available in the cited literature.)
| Compound System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Thiophene-based D-π-A Dye 1 | B3LYP/6-31G(d,p) | -5.025 | -3.057 | 1.968 |
| Thiophene-based D-π-A Dye 2 | B3LYP/6-31G(d,p) | -5.276 | -3.293 | 1.983 |
| Thiophene-based D-π-A Dye 3 | B3LYP/6-31G(d,p) | -5.091 | -3.099 | 1.992 |
Data sourced from computational studies on various thienopyrazine-based dyes to exemplify the nature of DFT calculations. jmaterenvironsci.com
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of a molecule are key determinants of its biological activity and material properties. For this compound, the primary source of conformational isomerism is the rotation of the carbaldehyde group around the single bond connecting it to the benzo[b]thiophene ring.
Computational methods can be used to explore the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the plane of the aldehyde and the aromatic ring, a rotational energy profile can be generated. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states.
For aldehydes attached to a thiophene (B33073) ring, two primary planar conformers are typically considered:
S,O-cis: The aldehyde oxygen is oriented towards the thiophene sulfur atom.
S,O-trans: The aldehyde oxygen is oriented away from the thiophene sulfur atom.
Studies on related 2- and 3-benzoyl derivatives of benzo[b]thiophene have shown that the relative stability of these conformers is influenced by a combination of steric hindrance and non-covalent interactions, such as attractive forces between the sulfur and oxygen atoms. rsc.org For 2-substituted derivatives, the S,O-cis conformation is often preferred. rsc.orgrsc.org In the case of this compound, steric interactions between the aldehyde proton and the hydrogen at the 6-position, and potentially the bromine at the 4-position, would dictate the most stable arrangement. Ab initio calculations, even with minimal basis sets like STO-3G, have proven useful in predicting the preferred conformers and the energy barriers between them for related systems. rsc.org
Table 2: Example of Conformational Energy Differences in a Model Compound (Note: Data for 2-benzoylthiophene (B1677651) is used as an illustrative example of conformational analysis.)
| Conformer | Relative Energy (kJ/mol) | Dihedral Angle (°) |
| S,O-cis (Minimum) | 0.0 | ~25 |
| S,O-trans (Transition State) | >10 | ~90 |
| S,O-trans (Local Minimum) | ~5.0 | ~155 |
This table is a conceptual representation based on findings for aroyl derivatives of thiophene, where twisted conformers are often found to be minima. rsc.org
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, computational modeling could be applied to understand both its synthesis and its subsequent reactions. A common synthetic route to aromatic aldehydes is the Vilsmeier-Haack reaction. DFT calculations could model the stepwise mechanism of this reaction on the 4-bromobenzo[b]thiophene (B1340190) precursor, determining the activation energies for the electrophilic attack and subsequent steps to validate the proposed pathway. Similarly, the synthesis of benzo[b]thiophene-2-carbaldehyde has been rationalized via a proposed mechanism involving lithiation and formylation, which could be thoroughly investigated using computational models to calculate the stability of proposed intermediates. mdpi.com
Furthermore, the bromine atom on the ring serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in organic synthesis. Computational modeling can elucidate the complex catalytic cycles of these reactions. By calculating the energies of oxidative addition, transmetalation, and reductive elimination steps, researchers can understand the factors controlling reaction efficiency and selectivity. This theoretical insight is invaluable for optimizing reaction conditions and designing new synthetic routes. mdpi.com
Spectroscopic Property Prediction and Interpretation (Methodological Aspects)
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful aid in the interpretation of experimental data and structural confirmation.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can obtain theoretical chemical shifts that usually show excellent correlation with experimental values after appropriate scaling. This is particularly useful for assigning signals in complex aromatic systems.
UV-Vis Spectroscopy: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). jmaterenvironsci.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). The calculations also provide oscillator strengths, which relate to the intensity of the absorption bands. For a molecule like this compound, TD-DFT can predict the energies of π→π* and n→π* transitions and analyze the charge-transfer character of these excitations. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which can be compared directly with an experimental IR spectrum. A key feature for this molecule would be the C=O stretching frequency of the aldehyde, which is sensitive to its electronic and steric environment.
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data (Note: This is a hypothetical table to demonstrate the application of computational spectroscopy.)
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| ¹³C Shift (C=O) | GIAO-DFT | 183.5 ppm | 184.1 ppm |
| UV-Vis λ_max (π→π*) | TD-DFT (CAM-B3LYP) | 310 nm | 315 nm |
| IR Frequency (ν_C=O) | DFT (B3LYP) | 1675 cm⁻¹ | 1672 cm⁻¹ |
Values are based on typical accuracies and data from related compounds like benzo[b]thiophene-2-carbaldehyde. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (focused on computational methods)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. Benzo[b]thiophene derivatives are known to possess a wide range of biological activities, and QSAR studies are crucial for designing new, more potent analogues. researchgate.netimist.ma
The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors are then used as independent variables in a regression analysis to build a model that can predict the activity of new compounds. The methodologies are heavily reliant on computational chemistry:
Descriptor Calculation: A vast array of descriptors can be calculated, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, dipole moment), and 3D descriptors.
Model Building: Various statistical methods are employed to build the QSAR model. These include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). imist.maresearchgate.net
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR techniques. nih.gov These methods require the 3D alignment of the molecules in the dataset and generate descriptors based on the steric and electrostatic fields surrounding them. The resulting contour maps highlight regions where modifications to the structure would likely increase or decrease activity. nih.gov
Hologram QSAR (HQSAR): This 2D-QSAR method does not require molecular alignment and uses molecular holograms (fragment fingerprints) as predictors of biological activity. nih.gov
For a series of benzo[b]thiophene derivatives, QSAR studies have successfully identified key features for activity, such as the importance of polar interactions, hydrogen bonding, and specific steric properties. nih.gov this compound could serve as a scaffold or an intermediate in the synthesis of compounds for such a QSAR study, where its calculated descriptors would be used as input for the predictive model.
Table 4: Common Computational Methodologies in QSAR for Benzo[b]thiophene Derivatives
| QSAR Methodology | Descriptor Type | Key Features |
| CoMFA | 3D Grid-based (Steric, Electrostatic) | Requires molecular alignment; provides 3D contour maps for interpretation. nih.gov |
| CoMSIA | 3D Grid-based (Steric, Electrostatic, H-bond, Hydrophobic) | Extends CoMFA with additional field descriptors for more detailed analysis. nih.gov |
| HQSAR | 2D Fragment-based | Does not require 3D alignment; based on counts of molecular fragments. nih.gov |
| MLR/PLS/PCR | Various (Topological, Electronic, etc.) | Builds linear models correlating descriptors with activity; used for both 2D and 3D QSAR. imist.ma |
Advanced Characterization Methodologies in Research on 4 Bromobenzo B Thiophene 5 Carbaldehyde
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are paramount for determining the molecular structure of 4-Bromobenzo[b]thiophene-5-carbaldehyde by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure elucidation in solution.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the aldehydic proton and the aromatic protons on the benzo[b]thiophene core. The aldehydic proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The protons on the thiophene (B33073) and benzene (B151609) rings would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) and chemical shifts based on their positions relative to the bromine and aldehyde functional groups.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts reveal the nature of the carbon's environment (e.g., C=O, C-Br, aromatic C-H, or quaternary carbons). The carbonyl carbon of the aldehyde group is particularly characteristic, appearing far downfield (typically δ 185-195 ppm).
Mass Spectrometry (MS) is used to determine the compound's molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₉H₅BrOS). The technique detects the molecule as an ion, and the resulting mass-to-charge ratio (m/z) for the molecular ion peak [M]⁺ would correspond to the exact mass of the compound. The isotopic pattern of the molecular ion peak is also highly informative, as the presence of a bromine atom results in two characteristic peaks of nearly equal intensity ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include:
A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the aldehyde.
C-H stretching vibrations for the aldehyde proton, typically seen as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
C-S stretching vibrations characteristic of the thiophene ring.
A summary of expected spectroscopic data is presented below.
| Technique | Feature | Expected Observation |
| ¹H NMR | Aldehyde Proton (CHO) | Singlet, δ 9.5-10.5 ppm |
| Aromatic Protons | Multiple signals in the aromatic region (δ 7.0-8.5 ppm) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Signal at δ 185-195 ppm |
| Aromatic Carbons | Multiple signals in the aromatic region (δ 120-150 ppm) | |
| Mass Spec. | Molecular Ion Peak | Isotopic cluster for [C₉H₅BrOS]⁺ |
| IR Spec. | Carbonyl Stretch (C=O) | Strong absorption at ~1680-1700 cm⁻¹ |
| Aldehyde C-H Stretch | Weak bands at ~2720 and ~2820 cm⁻¹ |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal the molecular structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms and molecules in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.
If a single crystal of this compound were analyzed, the resulting data would provide precise information on:
Bond Lengths and Angles: The exact distances between bonded atoms (e.g., C-Br, C=O, C-S) and the angles between them, confirming the geometry of the benzo[b]thiophene ring system and the aldehyde substituent.
Molecular Conformation: The orientation of the aldehyde group relative to the fused ring system.
Intermolecular Interactions: How individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as halogen bonding (involving the bromine atom) or π-π stacking between the aromatic rings. This information is crucial for understanding the material's bulk properties, such as melting point and solubility.
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry operations that describe the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |
| Bond Lengths/Angles | The exact geometry of the molecule in the solid state. |
| Packing Diagram | Visualization of how molecules are arranged in the crystal. |
Chromatographic Purity Assessment and Separation Techniques
Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its final purity.
Purification:
Column Chromatography is the standard method for purifying the crude product. The compound is passed through a stationary phase (typically silica (B1680970) gel) using a mobile phase (a solvent or mixture of solvents like ethyl acetate (B1210297) and hexanes). Separation occurs based on the differential adsorption of the target compound, starting materials, and byproducts to the silica gel, allowing for the isolation of the pure aldehyde.
Thin-Layer Chromatography (TLC) is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica-coated plate, which is then developed in a solvent. The Retention Factor (Rf) value—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—is a characteristic property under specific conditions.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to determine the purity of the final product. The sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. A detector (commonly a UV-Vis detector, as the benzo[b]thiophene core is chromophoric) measures the analyte as it elutes from the column. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The area of the peak is proportional to the concentration, allowing for quantification of purity (e.g., >95%).
| Technique | Application | Key Parameters |
| TLC | Reaction monitoring; solvent screening | Retention Factor (Rf) |
| Column Chromatography | Preparative purification | Stationary Phase (e.g., Silica); Mobile Phase (e.g., Hexane/Ethyl Acetate) |
| HPLC | Purity analysis and quantification | Retention Time; Peak Area; Purity (%) |
Emerging Research Directions and Future Perspectives for 4 Bromobenzo B Thiophene 5 Carbaldehyde
Novel Synthetic Approaches and Route Diversification
The synthesis of functionalized benzo[b]thiophenes is an area of intensive research, with a continuous drive to develop more efficient, regioselective, and versatile methods. semanticscholar.orgchemistryviews.org While traditional methods often have limitations, modern synthetic chemistry is providing new pathways to access complex derivatives like 4-Bromobenzo[b]thiophene-5-carbaldehyde.
Recent advancements have moved beyond classical cyclization reactions, focusing on transition-metal-catalyzed processes and C-H bond functionalization. researchgate.netorganic-chemistry.org For instance, palladium-catalyzed reactions are now used for the direct C-H arylation of benzo[b]thiophenes, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. acs.org Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have also emerged as a powerful tool for constructing the benzo[b]thiophene core with high regioselectivity. researchgate.net Another innovative strategy involves the reaction of aryne precursors with alkynyl sulfides, which can produce complex benzo[b]thiophene derivatives that are difficult to access through other means. chemistryviews.org
These modern methods offer significant potential for diversifying the routes to this compound and its analogs. The challenge often lies in achieving specific substitution patterns, and these new strategies provide greater control over the placement of functional groups. chemistryviews.org
| Synthetic Strategy | Catalyst/Reagents | Key Advantages | Potential Application for this compound | Reference(s) |
| Aryne Cyclization | o-Silylaryl triflates, CsF | Access to complex and otherwise difficult-to-make derivatives; good functional group tolerance. | Synthesis from a precursor already containing the bromo and a protected aldehyde group. | chemistryviews.org |
| Electrophilic Cyclization | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) | Mild reaction conditions (ambient temperature); tolerates various functionalities, including halogens. | Final cyclization step to form the 6-bromo-substituted ring system. nih.gov | nih.gov |
| Rh-Catalyzed Coupling | Rhodium complexes, Arylboronic acids, Alkynes, Sulfur | High regioselectivity; three-component, one-pot reaction. | Construction of the core scaffold from simpler building blocks. | researchgate.net |
| Transition-Metal-Free Cyclization | K₂S, o-halovinylbenzenes | Avoids costly and toxic transition metals; scalable and environmentally friendly. | A greener alternative for synthesizing the core structure before functionalization. | organic-chemistry.org |
| Direct C-H Arylation | Palladium catalysts, iodoarenes | Room temperature conditions; high regioselectivity; operational simplicity. | Post-synthesis modification of the benzo[b]thiophene core. | acs.org |
Expanding the Scope of Functional Material Applications
The benzo[b]thiophene moiety is a cornerstone in the field of organic electronics due to its excellent charge transport properties. researchgate.netnih.gov Derivatives are integral to high-performance organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.org The benchmark material nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) and its derivatives are known for affording OFETs with very high charge carrier mobilities. nih.govacs.org
This compound is a strategic building block for creating novel functional materials. The 4-bromo position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the π-conjugated system. This is a critical strategy for tuning the electronic and optical properties of a material, such as its HOMO-LUMO gap, which dictates its semiconductor behavior. nih.gov The 5-carbaldehyde group provides another site for chemical modification, enabling the attachment of other functional units or the formation of larger, more complex architectures like covalent organic frameworks (COFs). acs.org Researchers have explored benzothieno[3,2-b]benzothiophene S-oxides for applications in organic electronics and fluorescence, noting their high thermal stability and quantum yields. nih.gov The versatility of this compound allows it to be a precursor for donor-π-acceptor (D–π–A) type molecules, which are important in OLEDs and other optoelectronic devices. beilstein-journals.org
| Application Area | Role of Benzo[b]thiophene Scaffold | Contribution of 4-Bromo and 5-Carbaldehyde Groups | Reference(s) |
| Organic Field-Effect Transistors (OFETs) | Provides a rigid, planar core for efficient charge transport and intermolecular orbital overlap. | The bromo group enables π-extension to create high-mobility materials like BTBT derivatives. | nih.govacs.org |
| Organic Light-Emitting Diodes (OLEDs) | Serves as an electron-rich, conjugated building block in emitter molecules. | The aldehyde and bromo groups allow for synthesis of D-π-A fluorophores for solution-processed OLEDs. | beilstein-journals.org |
| Organic Photovoltaics (OPVs) | Acts as a potent structural component in donor or acceptor materials. | Allows for systematic modification of the electronic structure to optimize light absorption and charge separation. | researchgate.netnih.gov |
| Covalent Organic Frameworks (COFs) | Can be used as a trigonal or linear building block to create highly ordered, porous materials. | The aldehyde group is ideal for forming imine-linked COFs for applications in supercapacitors and electrochemistry. | acs.org |
| Fluorescent Sensors | The scaffold's fluorescence can be modulated by binding to analytes. | The aldehyde group can be converted into a receptor site for specific ions or molecules. | nih.gov |
Green and Sustainable Chemistry Initiatives in Benzo[b]thiophene Research
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. unito.it Research into benzo[b]thiophene synthesis is actively pursuing more sustainable methods that reduce waste, avoid hazardous substances, and lower energy consumption. nih.govnih.gov
Key initiatives include the development of transition-metal-free reactions, which eliminate the cost and toxicity associated with catalysts like palladium. organic-chemistry.org One patented green technology for producing 2-acylbenzo[b]thiophenes utilizes a copper catalyst in a water medium at room temperature, in an open-air atmosphere. pib.gov.in This one-pot method is significantly safer and more environmentally friendly than traditional industrial processes that require high temperatures and closed vessels, posing a risk of explosion. pib.gov.in The use of water as a reaction solvent is a major goal in green chemistry, and Pd-catalysed direct C-H arylation of thiophene (B33073) derivatives has been successfully performed in industrial wastewater, demonstrating a virtuous repurposing of resources. unito.it Other eco-friendly approaches employ citrus juice as a natural acid catalyst for synthesizing related heterocyclic systems. asianpubs.orgresearchgate.net
These green initiatives are directly applicable to the synthesis of this compound, aiming to replace harsh reagents and solvents with benign alternatives, thereby reducing the environmental footprint of its production.
| Green Chemistry Principle | Application in Benzo[b]thiophene Synthesis | Example/Method | Reference(s) |
| Safer Solvents | Replacing volatile organic compounds (VOCs) with water or bio-based solvents. | Pd-catalyzed arylation in water; use of ethanol (B145695) as a solvent in electrophilic cyclization. | nih.govunito.it |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy costs. | One-pot synthesis of 2-acylbenzo[b]thiophenes at room temperature. | pib.gov.in |
| Use of Renewable Feedstocks | Using natural products as catalysts or reagents. | Citrus juice-mediated annulation reactions for synthesizing thiophene-linked compounds. | asianpubs.orgresearchgate.net |
| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste, with a focus on non-toxic metals or metal-free systems. | Iodine-mediated one-pot reactions; transition-metal-free synthesis from o-halovinylbenzenes. | organic-chemistry.orgmorressier.com |
| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Direct C-H arylation, which avoids the need for pre-functionalized organometallic reagents. | unito.it |
Interdisciplinary Research Integrating this compound Derivatives
The benzo[b]thiophene scaffold is a nexus for interdisciplinary research, bridging synthetic chemistry, medicinal chemistry, and materials science. researchgate.netccspublishing.org.cn Derivatives of this compound are prime candidates for projects that span these fields. The molecule's two distinct reactive sites—the bromo and carbaldehyde groups—allow for orthogonal functionalization, creating a platform for generating diverse molecular libraries.
In medicinal chemistry, the benzo[b]thiophene core is found in drugs used to treat osteoporosis, asthma, and fungal infections. rsc.org The aldehyde group on the target compound can be readily converted to other functionalities (e.g., amines, alcohols, carboxylic acids) to synthesize new potential therapeutic agents. ekb.eg For example, derivatives could be designed as anticancer agents or as inhibitors for specific protein targets. ekb.egnih.gov
In materials science, the same synthetic versatility can be exploited to create novel organic semiconductors, polymers, and fluorescent dyes. numberanalytics.comnih.gov An interdisciplinary project could involve designing and synthesizing a benzo[b]thiophene-based derivative that functions as both a therapeutic agent and a diagnostic tool (a "theranostic"). For instance, a fluorescent derivative could be developed to selectively bind to cancer cells, allowing for imaging while also delivering a cytotoxic payload. Such a project would require expertise in organic synthesis, cell biology, pharmacology, and photophysics.
Challenges and Opportunities in Benzo[b]thiophene Scaffold Utilization in Advanced Chemical Research
Despite its utility, the benzo[b]thiophene scaffold presents several challenges to synthetic chemists. A major hurdle is controlling the regioselectivity of electrophilic substitution and functionalization, as different positions on the ring system have varying reactivities. chemistryviews.org Developing synthetic methods that provide precise control over the substitution pattern remains a key objective. acs.org For a molecule like this compound, a significant challenge is achieving selective reaction at one functional group without affecting the other.
However, these challenges create significant opportunities. The demand for novel, highly functionalized benzo[b]thiophene derivatives in both medicine and materials science drives innovation in synthetic methodology. semanticscholar.orgresearchgate.net There is a vast chemical space based on this scaffold that remains unexplored.
The key opportunities include:
Developing Novel Catalytic Systems: Creating more efficient, selective, and sustainable catalysts (including metal-free and photocatalytic systems) for C-H functionalization and cross-coupling reactions. nih.govccspublishing.org.cn
Exploring New Applications: Leveraging the unique properties of the scaffold to design molecules for emerging fields like organic spintronics, flexible electronics, and targeted drug delivery. nih.govsemanticscholar.org
Combinatorial Chemistry: Using the orthogonal reactivity of molecules like this compound to rapidly generate libraries of diverse compounds for high-throughput screening in drug discovery and materials development.
The dual functionality of this compound makes it an ideal starting point for building molecular complexity, offering a clear path to novel compounds with tailored properties for advanced chemical research.
Q & A
Q. What are the critical considerations for synthesizing 4-Bromobenzo[b]thiophene-5-carbaldehyde under inert conditions?
The synthesis of brominated aromatic aldehydes typically requires inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of reactive intermediates, such as aldehydes or thiophene derivatives. Key steps include:
- Temperature Control : Optimize reaction temperatures (often between 0–80°C) to balance reaction rate and side-product formation. For example, bromination reactions may require lower temperatures to avoid over-substitution .
- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled stoichiometry to target the 4-position of the benzothiophene ring.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the aldehyde from unreacted starting materials.
Methodological Reference: Similar protocols for brominated benzaldehyde derivatives emphasize inert conditions and temperature gradients .
Q. How should researchers safely handle this compound in the laboratory?
Safety protocols align with aromatic aldehyde handling:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., solvent removal) .
- Waste Disposal : Collect halogenated organic waste separately and consult institutional guidelines for disposal. Avoid aqueous neutralization due to potential bromine release .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the aldehyde group .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the aldehyde proton (δ ~9.8–10.2 ppm) and bromine-induced deshielding in the aromatic region .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₅BrOS: theoretical m/z 232.914) .
- Melting Point : Compare observed mp (e.g., 121–123°C) with literature values to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Data discrepancies (e.g., NMR shifts or IR stretches) may arise from:
- Tautomerism : The aldehyde group can exhibit keto-enol tautomerism in polar solvents, altering NMR signals. Use deuterated DMSO or CDCl₃ to stabilize the aldehyde form .
- Crystallographic Validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, a 2012 study resolved a pyrazole-carbaldehyde derivative with R = 0.036 using SCXRD .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Key parameters for palladium-catalyzed couplings:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to enhance reactivity .
- Solvent and Base : Employ toluene/ethanol (3:1) with K₂CO₃ or Cs₂CO₃ to deprotonate intermediates and stabilize the transition state.
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1–2 hours vs. 24 hours) while maintaining yields >80% .
Q. How do electronic effects of the bromine substituent influence the reactivity of the aldehyde group?
The bromine atom at the 4-position exerts strong electron-withdrawing effects:
- Aldehyde Reactivity : Enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions or hydrazine condensations).
- Resonance Effects : Bromine’s -I effect stabilizes the carbonyl group, shifting IR stretches to higher wavenumbers (e.g., 1715 cm⁻¹ vs. 1690 cm⁻¹ for non-brominated analogs) .
- Steric Considerations : The bulky benzothiophene ring may hinder reactions at the 5-carbaldehyde position, requiring bulky ligands in catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
